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Compound of Interest

Compound Name: 2-(1-Methylazetidin-3-yl)ethanol

Cat. No.: B1149380 Get Quote

Technical Guide: 2-(1-Methylazetidin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals

Core Compound Information
Identifier Value

Compound Name 2-(1-Methylazetidin-3-yl)ethanol

Molecular Formula C6H13NO[1]

InChIKey XUCLCYHNWRAQJA-UHFFFAOYSA-N[1]

Canonical SMILES CN1CC(C1)CCO[1]

Molecular Weight 115.17 g/mol

CAS Number 1363381-66-1[2][3][4]

Introduction
2-(1-Methylazetidin-3-yl)ethanol is a substituted azetidine, a class of saturated four-

membered nitrogen-containing heterocycles. The azetidine ring is a key structural motif in

medicinal chemistry, valued for its ability to introduce conformational rigidity and act as a

bioisostere for other functional groups. The presence of the N-methyl group and the ethanol

substituent at the 3-position suggests potential for this compound to interact with various
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biological targets. This guide provides an overview of its chemical properties, a representative

synthetic protocol, and explores its potential biological relevance based on the activities of

structurally similar compounds. Due to the limited availability of specific experimental data for

2-(1-Methylazetidin-3-yl)ethanol, some sections of this guide are based on established

methodologies for analogous compounds.

Physicochemical and Predicted Spectroscopic Data
While extensive experimental data for this specific molecule is not readily available in the

literature, the following table summarizes its basic properties and predicted mass spectrometry

data.

Property Value Source

Molecular Weight 115.1760025024414 [4]

Purity
95.0% (Commercially

available)
[4]

Form Liquid [4]

Predicted [M+H]+ 116.10700 [1]

Predicted [M+Na]+ 138.08894 [1]

Predicted [M-H]- 114.09244 [1]

Synthesis and Experimental Protocols
A plausible and efficient synthesis of 2-(1-Methylazetidin-3-yl)ethanol can be achieved via the

reduction of a suitable carboxylic acid ester precursor, such as ethyl 1-methylazetidine-3-

carboxylate. This approach is a standard and widely used method for the preparation of

primary alcohols.

Experimental Protocol: Reduction of Ethyl 1-
methylazetidine-3-carboxylate
Objective: To synthesize 2-(1-Methylazetidin-3-yl)ethanol by lithium aluminum hydride (LAH)

reduction of ethyl 1-methylazetidine-3-carboxylate.
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Materials:

Ethyl 1-methylazetidine-3-carboxylate

Lithium aluminum hydride (LAH)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Sodium sulfate (Na2SO4)

Distilled water

1 M Sodium hydroxide (NaOH) solution

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic

stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium

aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (100 mL) under a nitrogen

atmosphere. The flask is cooled to 0 °C in an ice bath.

Addition of Ester: A solution of ethyl 1-methylazetidine-3-carboxylate (1 equivalent) in

anhydrous diethyl ether (50 mL) is added dropwise to the stirred LAH suspension at a rate

that maintains the internal temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC)

indicates the complete consumption of the starting material.

Quenching: The reaction is cooled to 0 °C in an ice bath. The excess LAH is cautiously

quenched by the sequential dropwise addition of distilled water (x mL), followed by 1 M

NaOH solution (x mL), and finally distilled water (3x mL), where x is the mass of LAH in

grams.

Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The

combined organic filtrates are dried over anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure using a rotary evaporator to

yield the crude product. The product can be further purified by vacuum distillation or column

chromatography on silica gel.

Logical Workflow for Synthesis
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Caption: Synthetic workflow for 2-(1-Methylazetidin-3-yl)ethanol.
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Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 2-(1-Methylazetidin-3-yl)ethanol,
the N-methylazetidine moiety is a known pharmacophore in compounds targeting muscarinic

acetylcholine receptors (mAChRs).[5][6][7][8] These receptors are G protein-coupled receptors

(GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and

peripheral nervous systems.[5]

Based on this structural similarity, it is plausible that 2-(1-Methylazetidin-3-yl)ethanol could

act as a ligand for mAChRs. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins,

leading to the activation of phospholipase C (PLC) and subsequent downstream signaling

through inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] The M2 and M4 subtypes, on

the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease

intracellular cyclic AMP (cAMP) levels.[7]

Hypothetical Signaling Pathway: M1 Muscarinic
Receptor Activation
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Caption: Hypothetical M1 muscarinic receptor signaling pathway.

Conclusion and Future Directions
2-(1-Methylazetidin-3-yl)ethanol is a readily synthesizable small molecule with potential for

biological activity, particularly as a modulator of muscarinic acetylcholine receptors. The lack of
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published data on its specific biological effects presents an opportunity for further investigation.

Future research should focus on its synthesis and purification, followed by a comprehensive

screening against a panel of receptors, with a particular emphasis on mAChRs. Elucidating the

structure-activity relationships of this and related compounds could provide valuable insights

for the development of novel therapeutics targeting cholinergic pathways. Further studies are

also warranted to determine its pharmacokinetic and toxicological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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